molecular formula C10H9NO3S B1626073 7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID CAS No. 55503-33-8

7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID

Cat. No.: B1626073
CAS No.: 55503-33-8
M. Wt: 223.25 g/mol
InChI Key: KYAOXQDNWPEPDQ-UHFFFAOYSA-N
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Description

7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thieno[2,3-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method includes the condensation of sulfur-containing reagents with pyridine derivatives under controlled conditions. For example, the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of microwave irradiation and polyphosphoric acid (PPA) as a catalyst can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit certain kinases or proteases, thereby modulating cellular signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID is unique due to its specific combination of sulfur and nitrogen atoms within the thieno[2,3-b]pyridine framework. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

CAS No.

55503-33-8

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c1-2-11-5-7(10(13)14)8(12)6-3-4-15-9(6)11/h3-5H,2H2,1H3,(H,13,14)

InChI Key

KYAOXQDNWPEPDQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1SC=C2)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1SC=C2)C(=O)O

Origin of Product

United States

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